molecular formula C43H51ClN4O7 B10861391 5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Cat. No.: B10861391
M. Wt: 771.3 g/mol
InChI Key: MYCPBYLZNZTLBC-OVFDOZPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BWA-522 is a small molecular proteolysis-targeting chimera (PROTAC) compound that targets the androgen receptor N-terminal domain. It is designed to degrade both the full-length androgen receptor and the androgen receptor variant 7, making it a promising candidate for the treatment of prostate cancer .

Preparation Methods

BWA-522 is synthesized by tethering androgen receptor N-terminal domain antagonists and different classes of E3 ligase ligands through chemical linkers. This complex enhances the ability to degrade androgen receptor variant 7 in the synthesized compounds .

Properties

Molecular Formula

C43H51ClN4O7

Molecular Weight

771.3 g/mol

IUPAC Name

5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C43H51ClN4O7/c1-43(2,31-5-10-35(11-6-31)55-27-33(49)24-44)30-3-8-34(9-4-30)54-26-29-15-19-46(20-16-29)25-28-17-21-47(22-18-28)32-7-12-36-37(23-32)42(53)48(41(36)52)38-13-14-39(50)45-40(38)51/h3-12,23,28-29,33,38,49H,13-22,24-27H2,1-2H3,(H,45,50,51)/t33-,38?/m1/s1

InChI Key

MYCPBYLZNZTLBC-OVFDOZPJSA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OC[C@@H](CCl)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OCC(CCl)O

Origin of Product

United States

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